N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline
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Overview
Description
N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline is an organic compound that features a brominated thiophene ring attached to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Bromothiophenylmethylamine: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the corresponding bromothiophenylmethylamine.
Coupling with Methylaniline: Finally, the bromothiophenylmethylamine is coupled with 3-methylaniline under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom or the thiophene ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or reduced thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: The compound can be incorporated into polymers to enhance their electronic properties, making them suitable for use in organic electronics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline depends on its application:
Comparison with Similar Compounds
Similar Compounds
N-[(5-bromothiophen-2-yl)methyl]-N-methylamine: Similar structure but with a methyl group instead of a methylaniline moiety.
5-bromothiophene-2-carbohydrazide: Contains a carbohydrazide group instead of a methylaniline moiety.
Uniqueness
N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline is unique due to the presence of both a brominated thiophene ring and a methylaniline moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or enhanced electronic properties in materials .
Properties
Molecular Formula |
C12H12BrNS |
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Molecular Weight |
282.20 g/mol |
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-3-methylaniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-3-2-4-10(7-9)14-8-11-5-6-12(13)15-11/h2-7,14H,8H2,1H3 |
InChI Key |
WMLAJKNULZTNDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(S2)Br |
Origin of Product |
United States |
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